molecular formula C17H14BrNO3S2 B13077824 Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate

Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate

Cat. No.: B13077824
M. Wt: 424.3 g/mol
InChI Key: HAURZZBTQJFUBB-UHFFFAOYSA-N
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Description

Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This intermediate is then further reacted with various reagents to introduce the bromo and methoxy substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a benzothiazole core with bromo and methoxy groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H14BrNO3S2

Molecular Weight

424.3 g/mol

IUPAC Name

methyl 2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3-bromo-6-methoxybenzoate

InChI

InChI=1S/C17H14BrNO3S2/c1-21-13-8-7-11(18)10(15(13)16(20)22-2)9-23-17-19-12-5-3-4-6-14(12)24-17/h3-8H,9H2,1-2H3

InChI Key

HAURZZBTQJFUBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)CSC2=NC3=CC=CC=C3S2)C(=O)OC

Origin of Product

United States

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